

Pharmacological Profile of Indatraline

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Compound Focus: Indatraline hydrochloride

CAS No.: 96850-13-4

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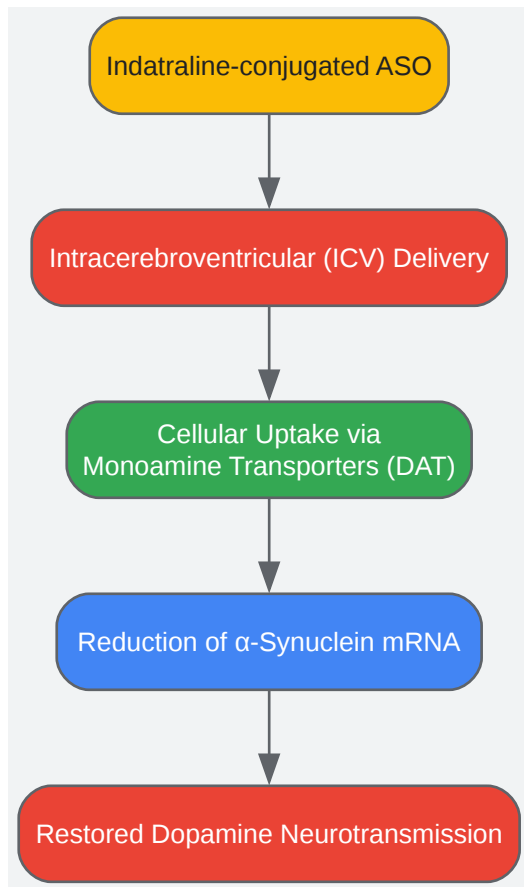
The table below summarizes the key characteristics of indatraline relevant to its action in the brain. Its primary mechanism is the potent inhibition of monoamine transporters, which are located on neuronal membranes in the brain [1].

Property	Description / Value	Implication / Evidence
Mechanism of Action	Potent, non-selective monoamine reuptake inhibitor [1].	Blocks dopamine, norepinephrine, and serotonin transporters, indicating CNS target engagement.

| **Primary Molecular Targets** | • SLC6A3 (Dopamine transporter), DAT • SLC6A2 (Norepinephrine transporter), NET • SLC6A4 (Serotonin transporter), SERT [1] | High-affinity binding to key neurotransmitter transporters in the brain. | | **Brain Penetration (Direct Evidence)** | Not quantitatively reported in available literature. | Its efficacy as an antidepressant and in blocking stimulants like methamphetamine provides strong *functional evidence* of brain bioavailability [2] [3]. | | **Key Supporting Evidence** | Slower onset and longer duration of action compared to cocaine [3]. | Supports its development for treating stimulant abuse and suggests favorable pharmacokinetics for sustained brain exposure. |

Research Protocol: Targeted Delivery of Antisense Oligonucleotides

Although a direct protocol for measuring indatraline's brain penetration is not available, its property of binding to monoamine transporters has been leveraged innovatively to deliver other therapeutics to the brain. The following workflow and detailed protocol describe how indatraline is conjugated to an Antisense Oligonucleotide (ASO) to selectively reduce alpha-synuclein expression in dopamine neurons, a therapeutic strategy for Parkinson's disease [4].



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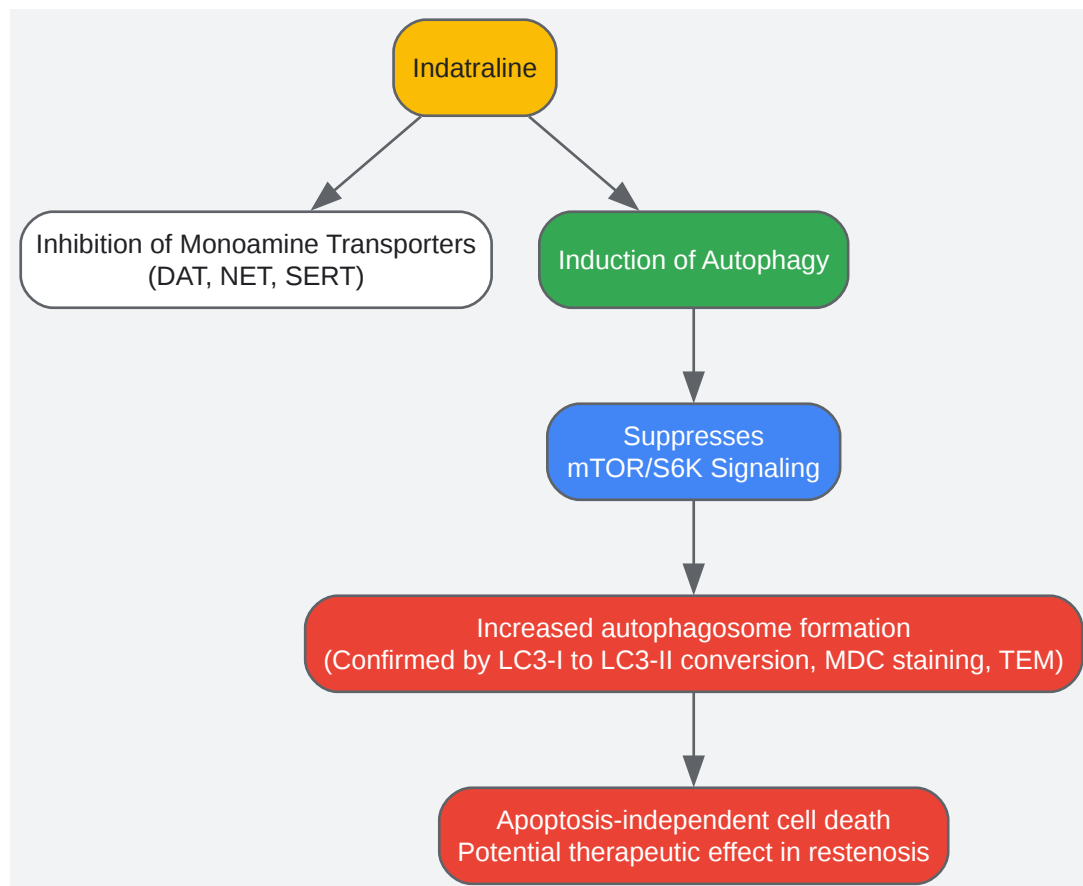
Detailed Experimental Methodology [4]

- **AAV Vector Preparation for α-Synuclein Overexpression**
 - **Vector:** AAV5 serotype encoding wild-type human α-synuclein (h-α-Syn) under a chicken-β-actin (CBA) promoter.
 - **Preparation:** Thaw the viral stock on ice and dilute to a working concentration of ~10⁹ genome copies (gc)/μL in RNase-free PBS. Prepare single-use aliquots to avoid freeze-thaw cycles.

- **Stereotaxic Injection:** Infuse 1 μL of the AAV solution into the brain region of interest (e.g., substantia nigra) of anesthetized C57Bl/6 mice (8-12 weeks old) using a microsyringe pump. A reduced volume of 0.5 μL can be used to minimize diffusion.
- **Synthesis and Preparation of Indatraline-Conjugated ASO**
 - **ASO Sequence:** The ASO is designed to be complementary to bases 669–709 of the human α -Syn mRNA (GenBank: NM_000345.4). A nonsense ASO with no homology to the mouse genome is used as a control.
 - **Conjugation:** The ASO is chemically modified and covalently bound to indatraline at the 5'-carboxy-C10 position via an amide bond. This conjugation is under patent license (WO2011131693, WO-2014064257-A1).
 - **Working Solution:** Solubilize the lyophilized ASO-indatraline conjugate in RNase-free water to a final concentration of 47.35 $\mu\text{g}/\mu\text{L}$. The final solution for infusion is 80% ASO solution and 20% 5x artificial cerebrospinal fluid (aCSF).
- **Implantation of Osmotic Minipump for ASO Delivery**
 - Following AAV injection, implant an Alzet 1004 osmotic minipump subcutaneously.
 - Connect the pump to a brain infusion cannula positioned in the lateral ventricle.
 - The pump is pre-filled with the ASO-indatraline solution and is programmed to deliver a continuous dose (e.g., 100 $\mu\text{g}/\text{day}$) for 28 days.
- **In Vivo Microdialysis for Functional Assessment**
 - Implant a guide cannula in the striatum to assess dopamine release.
 - After recovery, insert a microdialysis probe through the guide cannula in freely moving mice.
 - Perfuse with aCSF and collect dialysate samples at regular intervals.
 - Measure extracellular dopamine levels using high-performance liquid chromatography (HPLC) with electrochemical detection.
- **Data Analysis**
 - Compare striatal dopamine levels in mice treated with the active ASO-indatraline conjugate versus those treated with the nonsense ASO control.
 - A significant restoration of dopamine release in the active group indicates successful targeting and efficacy of the therapy.

Mechanism of Action and Broader Context

Indatraline's high affinity for monoamine transporters is the cornerstone of its brain activity and its utility in the protocol above. Beyond its reuptake inhibition properties, indatraline has also been identified as an inducer of autophagy, a cellular "cleaning" process [3].



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Key Limitations and Future Research

- **Lack of Quantitative BBB Data:** The most significant gap is the absence of classic pharmacokinetic parameters for indatraline, such as brain-to-plasma ratio (K_p), unbound fraction in the brain (f_u, brain), or its permeability (e.g., in a PAMPA-BBB assay).
- **Administration Route:** The advanced protocol uses direct intracerebroventricular (ICV) infusion, which bypasses the BBB [4]. The efficiency of systemic (e.g., intravenous or oral) delivery of the indatraline-ASO conjugate remains to be fully characterized.

Conclusion

While direct metrics for indatraline's brain penetration are not publicly available, its well-defined pharmacology and successful application in targeted brain delivery systems provide strong indirect evidence of its central availability. The protocol outlined offers a powerful tool for researchers to exploit indatraline's transporter affinity for precise neuromedicine development. Future work should focus on quantifying its BBB penetration to further validate and expand its therapeutic potential.

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